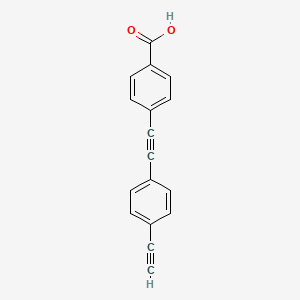

4-((4-Ethynylphenyl)ethynyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

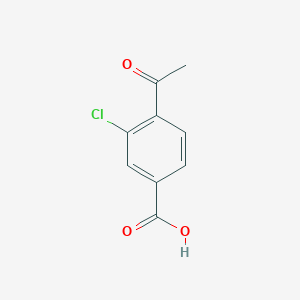

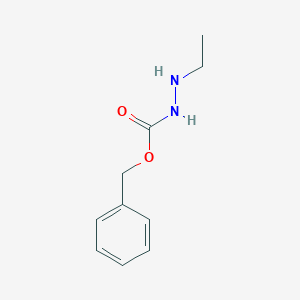

“4-((4-Ethynylphenyl)ethynyl)benzoic acid” is a chemical compound with the molecular formula C17H10O2 . It has an average mass of 246.260 Da and a monoisotopic mass of 246.068085 Da . It is also known by its IUPAC name, "4-[(4-Ethynylphenyl)ethynyl]benzoic acid" .

Synthesis Analysis

The synthesis of “4-((4-Ethynylphenyl)ethynyl)benzoic acid” involves several steps. One method involves the use of 4-Ethynylbenzoic acid in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .Molecular Structure Analysis

The molecular structure of “4-((4-Ethynylphenyl)ethynyl)benzoic acid” consists of a benzoic acid core with ethynylphenyl groups attached at the 4-position . This structure is key to its properties and potential applications.Wissenschaftliche Forschungsanwendungen

Applications in Solar Energy

4-((4-Ethynylphenyl)ethynyl)benzoic acid and its derivatives have shown promising applications in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). The compound has been used as an electron acceptor in the design of organic dyes for DSSCs, significantly influencing the performance of these cells. For instance, when integrated into the structure of a donor-acceptor dye, this compound helped achieve a high power conversion efficiency and remarkable stability under sunlight exposure in a dye-sensitized solar cell. These findings suggest its potential for enhancing the light-harvesting ability and photovoltaic performance of solar cells (Yang et al., 2016).

Molecular Electronics

In the field of molecular electronics, 4-((4-Ethynylphenyl)ethynyl)benzoic acid has been utilized to develop nascent molecular electronic devices. This involves the creation of Langmuir-Blodgett films using the compound, which are then sandwiched between two carbonaceous electrodes. Such advancements mark significant progress towards the realization of integrated molecular electronic devices, highlighting the compound's role in the development of cutting-edge electronic components (Sangiao et al., 2017).

Synthesis and Molecular Structure Analysis

The compound has also been involved in various synthetic processes and molecular structure analyses. For example, its role in the Mitsunobu reaction highlights its versatility as a reagent in organic synthesis, serving as both a reductant and a pronucleophile, which simplifies purification processes and enhances the efficiency of chemical syntheses (Muramoto et al., 2013). Additionally, the synthesis and characterization of novel bifunctional poly-monomer materials derived from this compound shed light on its potential applications in creating advanced materials with specific properties (魏婷 et al., 2012).

Eigenschaften

IUPAC Name |

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDGMIRIOMACJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743305 |

Source

|

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Ethynylphenyl)ethynyl)benzoic acid | |

CAS RN |

866825-55-0 |

Source

|

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)

![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)